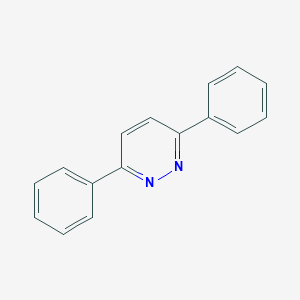

3,6-Diphenylpyridazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,6-diphenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKXPUBXWXTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423297 | |

| Record name | 3,6-diphenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891-22-5 | |

| Record name | 3,6-diphenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Diphenylpyridazine and Its Analogues

Classical Synthetic Routes to Pyridazines

The most traditional and widely employed method for the synthesis of the pyridazine (B1198779) core involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). This approach, often referred to as the Paal-Knorr synthesis for related five-membered heterocycles, provides a straightforward route to 3,6-disubstituted pyridazines. The reaction proceeds by the formation of a dihydropyridazine (B8628806) intermediate through the reaction of hydrazine with a 1,4-diketone, which is subsequently oxidized to the aromatic pyridazine.

When the starting material is an unsaturated 1,4-diketone, the pyridazine can be formed directly without the need for a separate oxidation step. The choice of reaction conditions, such as the solvent and temperature, can be influenced by the nature of the substituents on the dicarbonyl compound. For instance, the cyclization of (Z)-isomers of unsaturated 1,4-diketones with hydrazine hydrate (B1144303) in ethanol (B145695) can occur readily at room temperature. In contrast, the corresponding (E)-isomers often necessitate higher temperatures, such as refluxing in acetic acid, to facilitate the cyclization.

A general scheme for this classical synthesis is presented below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1,4-Diketone (saturated) | Hydrazine | Dihydropyridazine -> Pyridazine | Requires subsequent oxidation |

| 1,4-Diketone (unsaturated) | Hydrazine | Pyridazine | Direct aromatization |

Advanced Strategies for 3,6-Diphenylpyridazine Synthesis

While classical methods provide a solid foundation, advanced synthetic strategies offer greater efficiency, regioselectivity, and access to a broader range of substituted pyridazines.

A powerful modern approach for the synthesis of pyridazines is the inverse electron demand Diels-Alder (IEDDA) reaction. nih.govquora.com This cycloaddition involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), with an electron-rich dienophile, like an alkyne or an enol ether. nih.govorganic-chemistry.org The reaction initially forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to yield the aromatic pyridazine ring. quora.com

For the synthesis of this compound, a suitable starting tetrazine would be 3,6-diphenyl-1,2,4,5-tetrazine, which can react with an alkyne. The high regioselectivity of this reaction is a significant advantage, allowing for the controlled synthesis of specifically substituted pyridazines. organic-chemistry.org The reaction is often carried out under neutral conditions and can be thermally induced. organic-chemistry.org

The construction of more complex pyridazine-containing architectures, such as fused heterocyclic systems, often requires multi-step synthetic sequences. nih.govmdpi.com These pathways can involve a combination of classical and modern synthetic methods to build functionality and extend the molecular framework. For instance, a Diaza-Wittig reaction has been utilized as a key step in a strategy to access versatile pyridazine derivatives starting from 1,3-diketones. nih.gov

Another approach involves the sequential functionalization of a pre-formed pyridazine ring. For example, microwave-enhanced sequential amination and Suzuki coupling reactions on a di-substituted pyridazine can lead to highly diversified and complex structures in an efficient manner. rsc.org These multi-step strategies are crucial for the synthesis of pyridazine-based compounds with specific and intricate substitution patterns for various applications.

Synthesis of this compound Derivatives

The modification of the pyridazine core is a common strategy to access a wide array of derivatives with tailored properties. This often involves the use of functionalized pyridazine precursors.

3,6-Dichloropyridazine (B152260) is a versatile and commercially available building block for the synthesis of 3,6-disubstituted pyridazines. jpionline.orgsemanticscholar.orggoogle.com The chlorine atoms are susceptible to nucleophilic substitution and can be readily replaced by other functional groups. A particularly powerful method for the synthesis of this compound from 3,6-dichloropyridazine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov

In this reaction, 3,6-dichloropyridazine is coupled with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This method is highly efficient and allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3 and 6 positions of the pyridazine ring.

| Reactant | Reagent | Catalyst | Product |

| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | This compound |

Pyridazine N-oxides are important derivatives that can exhibit unique reactivity and have applications as photoactivatable reagents. nih.gov The N-oxidation of pyridazines can be achieved using various oxidizing agents. The photochemistry of this compound N-oxide has been studied, revealing that upon photolysis, it can rearrange to form other heterocyclic structures such as 2,5-diphenylfuran (B1207041) and 3-benzoyl-5-phenylpyrazole. acs.org

The synthesis of pyridazine N-oxides can also start from halogenated precursors. For example, 3,6-dichloropyridazine can be oxidized to 3,6-dichloropyridazine N-oxide. nih.gov This N-oxide can then serve as a precursor for further functionalization, for instance, through selective Suzuki coupling reactions at the C3 position. acs.org This allows for the synthesis of non-symmetrically substituted pyridazine N-oxides, which would be difficult to access through direct oxidation of the corresponding pyridazine. acs.org

Synthesis of Substituted Pyridazinone Compounds

Substituted pyridazinone compounds are a significant class of heterocyclic molecules, and various synthetic strategies have been developed for their preparation. These methodologies often involve the construction of the core pyridazinone ring followed by functionalization, or the direct assembly of the substituted ring system through multi-component reactions.

A primary and widely utilized method for synthesizing the pyridazinone core involves the cyclization of β-aroylpropionic acids with hydrazine hydrate. researchgate.netingentaconnect.comactascientific.comscispace.com For instance, 6-(p-chlorophenyl)-pyridazin-3(2H)-one can be prepared through the cyclization of β-chlorobenzoyl propionic acid with hydrazine hydrate. actascientific.com This foundational pyridazinone can then serve as a scaffold for further modifications.

One common subsequent modification is the condensation reaction with various substituted aldehydes to introduce diversity at the 4-position of the pyridazinone ring. researchgate.netactascientific.comresearchgate.net This reaction is typically carried out by reacting the 6-aryl-4,5-dihydropyridazin-3-one with different aldehydes. researchgate.netactascientific.com For example, 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives are synthesized from 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one through its reaction with various aldehydes. researchgate.net

Another important synthetic route is the Mannich reaction. ingentaconnect.comscielo.br This method is used to introduce aminomethyl groups into the pyridazinone structure. The synthesis of 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives is achieved by reacting 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde (B43269) and a secondary cyclic amine like imidazole (B134444) or 1,2,4-triazole. scielo.br

Modern synthetic approaches also employ one-pot, multi-component reactions to enhance efficiency. A one-pot, three-component reaction of alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate has been used for the regioselective synthesis of 4-cyano-3(2H)-pyridazinones bearing different aryl substituents at the 6-position. researchgate.net Similarly, a one-pot multistep reaction can be used to synthesize various pyridazin-3-one derivatives by reacting different para-substituted acetophenones with glyoxalic acid, followed by ring closure with hydrazine hydrate. nih.gov

The synthesis of pyridazinone-4-carboxamide derivatives represents another important area. The synthetic route to 3-oxo-6-phenyl-2,3-dihydropyridazines often starts with the condensation of a bromide precursor with diethyl malonate, which then reacts with hydrazine monohydrate to form the dihydropyridazinone ring. uniss.it

The following tables summarize various synthesized substituted pyridazinone compounds and their precursors.

Table 1: Synthesis of 6-Aryl-Pyridazinone Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| β-benzoyl propionic acid | Hydrazine hydrate | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

| β-chlorobenzoyl propionic acid | Hydrazine hydrate | 6-(p-chlorophenyl)-4,5-dihydropyridazin-3-one | actascientific.com |

| 3-(4-flourobenzoyl) propionic acid | Hydrazine hydrate or arylhydrazines | 6-flouroarylpyridazinone derivatives | ingentaconnect.com |

| 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one | Formaldehyde, Imidazole/1,2,4-triazole | 6-aryl-2-(imidazol-1-yl / 1,2,4-triazol-1-yl)-2-methyl-4,5- dihydro (2H) pyridazin-3-one | scielo.br |

| 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one | Various aldehydes | 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives | researchgate.net |

| 6-(p-chlorophenyl)-4,5-dihydro pyridazin-3-one | Substituted aldehydes | 6-(p-chlorophenyl)-4-substituted-4,5-dihydropyridazin-3(2H)-one derivatives | actascientific.com |

Table 2: Synthesis of Pyridazinone Carboxylic Acid/Carboxamide Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Bromide precursors (21 or 22) | 1. Diethyl malonate, Sodium hydride 2. Hydrazine monohydrate | Dihydropyridazinones (25 and 26) | uniss.it |

| para-Substituted acetophenone | 1. Glyoxalic acid 2. Hydrazine hydrate | Intermediates for Pyridazin-3-one derivatives | nih.gov |

| Intermediates (1a-d) | Ethyl chloroacetate | N-alkylated pyridazinones (2a-d) | nih.gov |

Spectroscopic Characterization Techniques in the Analysis of 3,6 Diphenylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For 3,6-diphenylpyridazine, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming its structure.

Proton (¹H) NMR Studies

In the ¹H NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the two phenyl substituents are observed. The protons on the pyridazine ring typically appear as a singlet, while the protons of the phenyl groups exhibit a more complex multiplet pattern due to spin-spin coupling.

One study reports the pyridazine ring protons as a singlet at δ 7.87 ppm, with the ten protons of the phenyl groups appearing as a multiplet in the range of δ 7.40–8.20 ppm. oup.com Another source provides more specific assignments, with the pyridazine ring protons at δ 7.94 (s) and the phenyl protons as a multiplet between δ 7.51 and 7.58 ppm, and a doublet of doublets at δ 8.17 ppm (J = 8.2, 1.8 Hz). This detailed splitting can help in assigning specific protons within the phenyl rings.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyridazine Ring Protons | 7.87 | s (singlet) | oup.com |

| Phenyl Group Protons | 7.40-8.20 | m (multiplet) | oup.com |

| Pyridazine Ring Protons | 7.94 | s (singlet) | |

| Phenyl Group Protons | 7.51-7.58 | m (multiplet) | |

| 8.17 | dd (doublet of doublets) |

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule. savemyexams.comlibretexts.org Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The carbon atoms of the pyridazine ring and the phenyl rings resonate at distinct chemical shifts.

In one analysis, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 126.62, 128.30, 129.01, 136.21, 138.54, and 157.67 ppm. oup.com These peaks correspond to the different carbon atoms in the phenyl and pyridazine rings. For instance, the signal at δ 157.67 ppm is attributed to the substituted carbons of the pyridazine ring (C3 and C6). oup.com Another study on a related compound, 4,5-dibromo-3,6-diphenylpyridazine, reported ¹³C NMR signals at δ 128.4, 129.8, 129.9, 132.0, 137.0, and 161.0 ppm. niscair.res.in

| Compound | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|

| This compound | 126.62, 128.30, 129.01, 136.21, 138.54, 157.67 | oup.com |

| 4,5-Dibromo-3,6-diphenylpyridazine | 128.4, 129.8, 129.9, 132.0, 137.0, 161.0 | niscair.res.in |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

For a related compound, 3,6-di-4-biphenylylpyridazine, the IR spectrum (KBr) shows prominent peaks at 1584, 1486, 1418, 1166, 1040, 1002, 828, 758, 718, 682, 582, and 472 cm⁻¹. oup.com These bands are indicative of C-H, C=C, and C=N stretching and bending vibrations within the aromatic rings. In another study concerning derivatives, a C=N stretching vibration was noted around 1659-1670 cm⁻¹, and aromatic C-H stretching was observed around 2988-3082 cm⁻¹. jpionline.org The photolysis of an azido (B1232118) derivative leading to a cyano-substituted diphenylpyridazine showed a strong new peak at 2239 cm⁻¹ for the CN group. tsijournals.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. ekb.eg High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

For this compound, high-resolution mass spectrometry confirms the molecular formula C₁₆H₁₂N₂ with a measured m/z of 232.1000. The mass spectrum of a related compound, 3,6-di-2-naphthylpyridazine, showed a molecular ion peak (M+) at m/z 332.1311, which is consistent with its calculated exact mass. oup.com In the analysis of a brominated derivative, the mass spectrum displayed characteristic isotopic patterns for bromine, with peaks at m/z 312 (M+, 100%), 314 (M+2, 85%), and 316 (M+4, 25%). oup.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uomustansiriyah.edu.iqhnue.edu.vn The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands arising from π→π* and n→π* transitions.

The UV-Vis spectrum of a related compound, 3,6-di-4-biphenylyl-2,7-dihydro-1,4,5-thiadiazepine, in dichloromethane (B109758) showed absorption maxima at 296 nm (ε=36000) and a shoulder at 322 nm (ε=34000). oup.com Another study on 4,5-diphenylpyridazine reported its UV spectrum. rsc.org The electronic absorption spectra of 2,6-diphenylpyridine (B1197909) derivatives, which are structurally similar, show two main bands, one in the UV-C range (220–280 nm) and another in the UV-B range (above 300 nm). nih.gov

Advanced Spectroscopic Methods for Excited State Analysis

The study of the excited states of this compound and its derivatives is important for understanding their photochemical behavior and potential applications in areas like photochemistry and materials science. preprints.orgniscpr.res.in Advanced spectroscopic techniques, often coupled with theoretical calculations, are employed for this purpose.

For instance, the photochemical isomerization of this compound N-oxide was studied to understand its first excited singlet state. preprints.org In another example, the photophysical properties of binuclear platinum(II) complexes based on substituted 3,6-diphenylpyridazines were investigated, revealing insights into their excited states, which have mixed intraligand and metal-to-ligand charge transfer character. spbu.ru Time-dependent density functional theory (TD-DFT) calculations are often used to predict UV-Vis absorption characteristics and analyze the nature of electronic transitions, such as HOMO-LUMO transitions. niscpr.res.in

Luminescence and Phosphorescence Spectroscopy

Luminescence spectroscopy, encompassing both fluorescence and phosphorescence, is a powerful tool for investigating the electronic excited states of molecules. Fluorescence is the emission of light from a singlet excited state, a spin-allowed process that is typically short-lived. In contrast, phosphorescence is the emission from a triplet excited state, a spin-forbidden process that occurs on a much longer timescale.

The photophysical properties of diazines, the class of heterocyclic compounds to which pyridazine belongs, have been a subject of interest. researchgate.netrsc.orgnih.gov Generally, the luminescence of simple diazines is weak. However, the introduction of phenyl substituents, as in this compound, can influence the electronic structure and, consequently, the luminescent properties. The phenyl groups can extend the π-conjugation of the system, which may affect the energies of the singlet and triplet states. mdpi.com

While extensive research has been conducted on the luminescence of various derivatives, such as metal complexes of diphenylpyridines or substituted diphenylpyridines, detailed experimental luminescence and phosphorescence data specifically for the parent this compound molecule are not extensively reported in the literature. researchgate.netmdpi.comresearchgate.netrsc.orgd-nb.info Studies on related systems, like 2,6-diphenylpyridine derivatives, have shown that the emission properties are sensitive to substituents and the surrounding environment. mdpi.comrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the emission spectra. mdpi.comrsc.org

In the context of metal complexes, where pyridazine derivatives act as ligands, phosphorescence is a commonly observed phenomenon. researchgate.netresearchgate.netrsc.orgd-nb.info The heavy metal atom facilitates intersystem crossing from the singlet to the triplet state, leading to detectable phosphorescence. However, for the metal-free this compound, direct and detailed reports on its intrinsic phosphorescence characteristics remain scarce.

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been utilized to predict the electronic transitions and excited state energies of related pyridazine N-oxides. preprints.orgresearchgate.netresearchgate.net Such computational approaches can provide valuable insights into the likely luminescent behavior of this compound, even in the absence of comprehensive experimental data.

Time-Resolved Spectroscopy (e.g., Flash Photolysis Experiments)

Time-resolved spectroscopy encompasses a range of techniques designed to study chemical and physical processes that occur on very short timescales, from femtoseconds to seconds. One of the most common methods in this category is flash photolysis, also known as transient absorption spectroscopy. utoronto.cauni-tuebingen.de

In a typical flash photolysis experiment, a sample is excited with a short, intense pulse of light (the "pump" pulse). This creates a population of transient species, such as excited states or reactive intermediates. A second, weaker light pulse (the "probe" pulse) is then passed through the sample at a specific time delay after the pump pulse. By measuring the change in absorbance of the probe light as a function of both wavelength and time delay, a transient absorption spectrum is generated. This spectrum provides a snapshot of the species present at that moment in time, allowing for the characterization of their electronic properties and the kinetics of their formation and decay. utoronto.cauni-tuebingen.de

Flash photolysis has been a critical tool in understanding the photochemistry of pyridazine derivatives. For instance, in studies of the photochemical isomerization of this compound N-oxide, flash photolysis experiments were instrumental in identifying a transient diazoketone intermediate. preprints.orgresearchgate.netresearchgate.net This demonstrates the power of the technique to detect and characterize short-lived species that are key to understanding reaction mechanisms.

While the application of flash photolysis to the N-oxide of this compound is documented, there is a notable lack of published studies focusing on the time-resolved spectroscopy of the parent this compound molecule itself. Such studies would be invaluable for directly probing its excited state dynamics, including the rates of intersystem crossing and other non-radiative decay pathways. The information gleaned from time-resolved experiments would complement steady-state luminescence data to provide a complete picture of the molecule's photophysical behavior.

Reactivity and Reaction Mechanisms of 3,6 Diphenylpyridazine

Photochemical Transformations of 3,6-Diphenylpyridazine N-oxide

The irradiation of this compound N-oxide with ultraviolet (UV) light initiates a cascade of fascinating chemical events, primarily involving the rearrangement of the pyridazine (B1198779) ring system. These transformations are key to synthesizing other important heterocyclic compounds like pyrazoles and furans.

Excited Singlet State Reactivity and Ring Opening Processes

Upon absorption of UV light, this compound N-oxide is promoted to an electronically excited singlet state. researchgate.netpreprints.orgresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations have determined the first excited singlet state of this compound N-oxide to be at approximately 347.59 nm. researchgate.netpreprints.orgresearchgate.net This excited state is highly reactive and undergoes a rapid ring-opening reaction. researchgate.netpreprints.orgresearchgate.netresearchgate.netpreprints.org The process is initiated by the migration of the oxygen atom from the nitrogen to an adjacent carbon atom, leading to the cleavage of the pyridazine ring. preprints.orgresearchgate.netresearchgate.netresearchgate.net This ring-opening is a direct consequence of the electronic redistribution in the excited state and does not appear to proceed through a transient oxaziridine (B8769555) intermediate, a pathway previously considered for other heteroaromatic N-oxides. researchgate.netwur.nl The primary photoreaction is this rearrangement, which sets the stage for the formation of various products. acs.org

Formation and Identification of Diazo and Diazoketone Intermediates

The ring-opening of the excited this compound N-oxide directly leads to the formation of a crucial intermediate: a diazoketone. preprints.orgresearchgate.netresearchgate.net This intermediate, specifically (Z)-diazoenone, has been detected and characterized using flash photolysis experiments, which revealed its transient nature through UV and IR spectroscopy. researchgate.netresearchgate.netresearchgate.net DFT calculations support the immediate formation of the diazoketone upon the bonding of the oxygen to the adjacent carbon and subsequent cleavage of the pyridazine ring. preprints.orgresearchgate.net This diazo intermediate is central to the observed photochemistry, as its subsequent reactions dictate the final product distribution. preprints.orgresearchgate.netresearchgate.net The stability and reactivity of this diazoketone are influenced by factors such as temperature and the intensity of the irradiation light, allowing for some control over the reaction outcome. researchgate.net

Mechanistic Pathways to Pyrazole (B372694) and Furan (B31954) Derivatives

The diazoketone intermediate formed from the photolysis of this compound N-oxide can follow two primary competing pathways, leading to the formation of either pyrazole or furan derivatives. preprints.orgresearchgate.netresearchgate.netresearchgate.net

The major pathway involves an intramolecular cyclization of the diazoketone. preprints.orgresearchgate.net The nitrogen atom of the diazo group attacks the carbon atom adjacent to the carbonyl group, resulting in a ring contraction. preprints.org This initially forms an unstable intermediate which then undergoes a hydrogen shift to yield the final, more stable pyrazole product. researchgate.net Specifically, the irradiation of this compound N-oxide yields 3-benzoyl-5-phenylpyrazole as the main product, with reported yields of around 50-75%. preprints.orgresearchgate.netresearchgate.netacs.org DFT calculations have elucidated the transition states involved in this isomerization process. researchgate.net

A competing, minor pathway for the diazoketone intermediate is the elimination of a molecule of nitrogen (N₂). preprints.orgresearchgate.netresearchgate.net This process requires a higher transition energy compared to the pyrazole formation pathway. preprints.orgresearchgate.netresearchgate.netresearchgate.net The loss of nitrogen generates a diradical species that subsequently cyclizes to form a furan ring. In the case of this compound N-oxide, this leads to the formation of 2,5-diphenylfuran (B1207041) as a minor product, with yields typically around 6%. preprints.orgresearchgate.netresearchgate.net The preferential formation of either the pyrazole or furan derivative can be influenced by reaction conditions. researchgate.net

Table 1: Photochemical Reaction Products of this compound N-oxide

| Starting Material | Product | Yield (%) |

|---|---|---|

| This compound N-oxide | 3-Benzoyl-5-phenylpyrazole | 50-75% |

| This compound N-oxide | 2,5-Diphenylfuran | 6% |

Yields are approximate and can vary based on reaction conditions.

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound have been investigated, revealing its capacity to undergo both reduction and oxidation reactions under specific conditions.

Cathodic Reduction Pathways (e.g., Formation of Tetrahydropyridazine)

The cathodic reduction of pyridazines, including this compound, has been shown to proceed in a stepwise manner. In alkaline solutions, this compound can be electrolytically reduced at the potential of its second polarographic wave to yield 3,6-diphenyl-2,3,4,5-tetrahydropyridazine. researchgate.net This reduction is analogous to the electrochemical reduction of similar cyclic azines. niscpr.res.in The initial reduction steps typically involve the formation of dihydropyridazine (B8628806) intermediates. researchgate.net Further reduction at more negative potentials can lead to the formation of even more saturated rings like pyrrolines and pyrrolidines, although this is more generally described for the pyridazine class rather than specifically for the 3,6-diphenyl derivative. researchgate.net

Anodic Oxidation Processes

Information regarding the specific anodic oxidation of this compound is limited in the provided search results. While the electrochemical oxidation of various heterocyclic compounds and their derivatives is a broad field of study, beilstein-journals.orgrsc.org specific pathways and products for the anodic oxidation of this compound are not detailed. General principles suggest that anodic oxidation could lead to the formation of radical cations, which might then undergo further reactions such as dimerization or reaction with the solvent or supporting electrolyte. However, without specific experimental data for this compound, any proposed mechanism would be speculative. Studies on related systems, like the anodic oxidation of N,N'-bis(diphenylphosphino)-N,N'-diphenylpyridine-2,6-diamine metal complexes, show that redox processes can be centered on either the metal or the ligand, leading to complex electrochemical behavior. nih.gov

Nucleophilic Substitution Reactions

The this compound core can be functionalized via nucleophilic substitution, particularly when a suitable leaving group is present on the pyridazine ring. The introduction of nitrogen-containing functional groups is a key transformation.

A prominent example involves the reaction of 4-chloro-3,6-diphenylpyridazine (B372627) with potassium amide (KNH₂) in liquid ammonia. wur.nl This reaction proceeds via a nucleophilic substitution mechanism where the amide ion (⁻NH₂) acts as the nitrogen-containing nucleophile. The primary product identified from this conversion is 4-amino-3,6-diphenylpyridazine. wur.nl The mechanism can involve the direct addition of the amide ion to the carbon atom bearing the chlorine, followed by the elimination of the chloride ion (Sɴ(AE) mechanism). wur.nl This reaction demonstrates a direct method for introducing an amino group onto the pyridazine ring of the this compound system. wur.nl

In addition to amination, this compound derivatives can react with other nitrogen nucleophiles like hydrazines to form fused heterocyclic systems, such as triazolopyridazines.

Table 3: Amination of a this compound Derivative

| Starting Material | Reagent | Nucleophile | Product | Source(s) |

| 4-Chloro-3,6-diphenylpyridazine | Potassium amide (KNH₂) in liquid ammonia | Amide ion (⁻NH₂) | 4-Amino-3,6-diphenylpyridazine | wur.nl |

Coordination Chemistry of 3,6 Diphenylpyridazine As a Ligand

Chelation Modes and Ligand Properties in Metal Complexes

3,6-Diphenylpyridazine possesses two nitrogen atoms within its core pyridazine (B1198779) ring, making it a classic N,N'-chelating ligand. Its coordination behavior, however, is nuanced and depends significantly on the metal center and reaction conditions. The primary coordination modes observed are:

Bridging Bidentate (N,N'-μ): The most common coordination mode involves the two nitrogen atoms of the pyridazine ring bridging two metal centers. In this fashion, the ligand facilitates the formation of binuclear or polynuclear complexes. The steric bulk of the phenyl groups at the 3 and 6 positions influences the geometry and stability of these bridged structures.

Cyclometalation (C,N,N,C): With certain transition metals, particularly platinum(II), this compound can undergo double cyclometalation. In this mode, C-H bonds on the ortho positions of the two phenyl rings are activated, leading to the formation of strong metal-carbon bonds. This results in a dianionic, tetradentate ligand that coordinates to the metal center through two carbon and two nitrogen atoms, forming a rigid and planar pincer-like structure. This mode of coordination significantly impacts the electronic properties of the resulting complex.

C^N=N Coordination: In theoretical studies of homoleptic iridium(III) complexes, a C^N=N coordination has been investigated. acs.orgresearchgate.net This involves one nitrogen atom and a carbon atom from an adjacent phenyl ring binding to the metal center, similar to the coordination seen in well-known cyclometalating ligands like 2-phenylpyridine.

The electronic properties of this compound are characterized by its π-conjugated system. The phenyl substituents enhance this conjugation, influencing the ligand's ability to participate in metal-to-ligand charge transfer (MLCT) transitions, a key feature in the photophysical properties of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is achieved through various standard organometallic and coordination chemistry routes.

Platinum(II) Complexes

The reaction of this compound with platinum(II) precursors leads to the formation of doubly cycloplatinated species. When potassium tetrachloroplatinate is used as the metal source in acetic acid, a double cycloplatination occurs, where the first cyclometalation activates the system towards a second one. This process yields a highly stable C,N,N,C-coordinated platinum complex. The resulting binuclear Pt(II) complexes often exhibit interesting luminescent properties. researchgate.netrsc.org A doubly cycloplatinated compound has been isolated as its triphenylphosphine (B44618) derivative and has been fully characterized.

Table 1: Synthesized Platinum(II) Complexes with this compound

| Complex Formula | Metal Source | Key Characterization | Reference(s) |

|---|---|---|---|

| Doubly cycloplatinated Pt(II) triphenylphosphine derivative | K₂[PtCl₄] | X-ray Crystallography, NMR | |

| Binuclear Pt(II) metalated complexes | Not specified | Structural Characterization | researchgate.net |

Gold(III) Complexes

While gold(III) complexes with structurally related ligands like 2,6-diphenylpyridine (B1197909) are well-documented, detailed reports on the synthesis and characterization of gold(III) complexes featuring this compound as a ligand are scarce in the reviewed literature. epdf.pubacs.org An index of chemical compounds lists gold(III) complexes with this compound, but does not provide synthetic or structural data. epdf.pub

Silver(I) Complexes

Similar to gold(III), specific studies detailing the synthesis and structural characterization of silver(I) complexes with this compound are not widely available in the surveyed scientific literature. While an index mentions the existence of such complexes, it lacks detailed experimental information. epdf.pub Research has been conducted on derivatives, such as the binuclear silver(I) complex with 3,6-di(2-pyridyl)-4,5-diphenyl-pyridazine, which acts as a bridging ligand. scispace.com

Rhodium(III) and Iridium(III) Complexes

Rhodium(III) Complexes: There is a notable lack of specific research detailing the synthesis and characterization of rhodium(III) complexes with this compound in the available literature.

Iridium(III) Complexes: The coordination of this compound with iridium(III) has been explored primarily through theoretical studies. Density Functional Theory (DFT) has been used to investigate the electronic structures and photophysical properties of homoleptic iridium complexes, specifically of the type IrL₃ where L = this compound. acs.orgresearchgate.net These computational studies predict that such complexes would feature C^N=N coordination and explore their potential as phosphorescent materials. acs.orgresearchgate.netresearchgate.net However, experimental reports on the synthesis and isolation of these specific complexes are limited.

Table 2: Theoretical Data for Iridium(III) Complex with this compound

| Complex | Method of Study | Predicted Coordination | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ir(this compound)₃ | Density Functional Theory (DFT) | C^N=N | Investigation of electronic structure and photophysical properties | acs.orgresearchgate.net |

Structural Elucidation of Coordination Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination complexes.

For platinum(II) complexes of this compound, a single-crystal X-ray structure of a doubly cycloplatinated derivative has been reported. The analysis confirmed the C,N,N,C-coordination mode, showing the two platinum atoms bridged by a chloride ion. The ligand enforces a square-planar geometry around the platinum centers, with the entire C,N,N,C-metal system being largely planar. This structural rigidity is crucial for the observed photophysical properties of these complexes. researchgate.netrsc.org

Despite extensive searches, specific single-crystal X-ray diffraction data for gold(III), silver(I), rhodium(III), or iridium(III) complexes with this compound as the sole aromatic N-donor ligand were not found in the reviewed literature. While structures for complexes with related ligands or derivatives are available, they fall outside the scope of this article. rsc.orgacs.org The reported studies on iridium(III) complexes are based on computational modeling rather than experimental crystal structures. acs.orgresearchgate.net

Theoretical and Computational Investigations of 3,6 Diphenylpyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary method for the computational investigation of molecular systems due to its favorable balance of accuracy and computational cost. ohio-state.edu It is used to determine various electronic and structural properties of 3,6-diphenylpyridazine and its derivatives.

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. storion.ru For derivatives of this compound, calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-31G(d,p) or 6-311G+(d,p) basis set. preprints.orgresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. storion.ru The nature of this stationary point (a minimum) is confirmed by ensuring all vibrational frequencies are real. preprints.org

While specific optimized parameters for the parent this compound are not detailed in the available research, studies on related structures provide insight. For instance, in a study on 3,5-dimethyl-2,6-diphenylpyridine, a similar heterocyclic compound, DFT calculations were used to determine bond lengths and dihedral angles, revealing the planarity and orientation of the phenyl rings relative to the central heterocyclic ring. niscpr.res.in Such calculations for this compound would similarly define the spatial arrangement of its phenyl substituents with respect to the pyridazine (B1198779) core.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. niscpr.res.inwikipedia.org The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. niscpr.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to polarization and more chemically reactive. niscpr.res.inresearchgate.net

In computational studies of related diphenyl-substituted nitrogen heterocycles, the HOMO and LUMO electron densities are typically distributed across both the central ring and the appended phenyl rings. niscpr.res.in For example, analysis of 3,5-dimethyl-2,6-diphenylpyridine and its derivatives showed HOMO-LUMO energy gaps in the range of 6.9470 to 8.8026 eV, indicating significant chemical stability. researchgate.netniscpr.res.in

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Related Compound (3,5-dimethyl-2,6-diphenylpyridine) Data from a study on a related pyridine (B92270) derivative to illustrate the concept.

| Parameter | Energy (eV) |

| EHOMO | Value not specified |

| ELUMO | Value not specified |

| Energy Gap (ΔE) | 8.8026 researchgate.netniscpr.res.in |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. wolfram.com

Regions of negative electrostatic potential, often colored red, are characterized by an excess of electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral or zero potential regions. researchgate.net

For a molecule like this compound, an MEP map would be expected to show the most negative potential localized around the two nitrogen atoms of the pyridazine ring due to their high electronegativity and the presence of lone pair electrons. This makes them the primary sites for interactions with electrophiles or protons. uni-muenchen.de The phenyl rings would exhibit regions of negative potential above and below the plane of the ring associated with the π-electron cloud, while the hydrogen atoms would show positive potential. researchgate.net

Ionization Potential (IP): The energy required to remove an electron. It is approximated as IP ≈ -EHOMO .

Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO .

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η ≈ (IP - EA) / 2 . chemtools.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η ), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ ≈ (IP + EA) / 2 .

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η , where μ is the chemical potential (μ ≈ -χ).

These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for a Related Compound (3,5-dimethyl-2,6-diphenylpyridine) Data from a study on a related pyridine derivative to illustrate the concept.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (IP) | -EHOMO | Not available |

| Electron Affinity (EA) | -ELUMO | Not available |

| Chemical Hardness (η) | (IP-EA)/2 | Not available |

| Electronegativity (χ) | (IP+EA)/2 | Not available |

Specific values for this compound are not available in the provided search results, but studies on related compounds show these descriptors are routinely calculated to assess reactivity. researchgate.netniscpr.res.inekb.eg

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of medium to large molecules. ohio-state.edufaccts.de It is employed to predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. ohio-state.edu

Computational studies on derivatives of this compound utilize TD-DFT to understand their photochemical properties. For this compound N-oxide, TD-DFT calculations at the B3LYP/6-311G+(d,p) level of theory identified the first excited singlet state at an absorption wavelength of 347.59 nm. preprints.org This excited state is the starting point for subsequent photochemical reactions. preprints.orgresearchgate.net TD-DFT is also used in conjunction with a Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects on the excited states. faccts.de

Computational Studies of Reaction Mechanisms

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the entire potential energy surface, including reactants, products, intermediates, and transition states.

A notable computational study investigated the photochemical isomerization of this compound N-oxide. preprints.orgresearchgate.net DFT calculations explained the reaction pathway upon irradiation. The molecule, upon reaching its first excited singlet state, undergoes a ring-opening reaction. preprints.org This process is initiated by the migration of the oxygen atom to an adjacent carbon, leading to the formation of a diazoketone intermediate. preprints.orgresearchgate.net This key intermediate has two subsequent reaction pathways:

A ring-closure reaction to form a pyrazole (B372694) derivative. preprints.org

An alternative pathway with a higher energy barrier involves the loss of a nitrogen molecule (N₂) to yield 2,5-diphenylfuran (B1207041). preprints.orgresearchgate.net

These theoretical calculations successfully explained the experimentally observed products and provided a detailed mechanistic understanding that would be difficult to obtain through experimental means alone. preprints.orgresearchgate.net

Transition State Characterization

Theoretical calculations have been pivotal in characterizing the transition states involved in the photochemical reactions of this compound derivatives, specifically the N-oxide form. researchgate.netpreprints.org Using DFT calculations, researchers have been able to map out the energy landscape of these reactions, identifying the energy barriers for various transformation steps. researchgate.net

In the study of the photochemical isomerization of this compound N-oxide, several key transition states (TS) were identified along the reaction pathways. researchgate.net The calculations were performed at the DFT/B3LYP/6-311G+(d,p) level of theory. researchgate.netpreprints.org For instance, after the initial ring-opening to a diazoketone intermediate, one pathway involves a hydrogen shift that transforms an unstable intermediate into the final pyrazole product. researchgate.net This isomerization proceeds through a transition state (TS2) with a calculated energy of 1.03 eV. researchgate.net Another transition state (TS3) is involved in the alternative pathway where the diazoketone loses a nitrogen molecule to form a furan (B31954) derivative. researchgate.net These computational findings are crucial for understanding the feasibility and competition between different reaction channels.

| Transition State | Transformation | Calculated Energy (eV) | Reference |

|---|---|---|---|

| TS1 | Diazoketone (7) → Ring Contraction Product (8) | Not specified | researchgate.net |

| TS2 | Ring Contraction Product (8) → Pyrazole Derivative (9) | 1.03 | researchgate.net |

| TS3 | Diazoketone (7) → Furan Derivative (10) + N₂ | Higher than TS1/TS2 path | researchgate.netpreprints.org |

Photochemical Pathway Simulations

Simulations of the photochemical pathways of this compound N-oxide provide a detailed narrative of its transformation upon irradiation. researchgate.netpreprints.org These studies, primarily using DFT methods, explain experimental observations where irradiation leads to multiple products. preprints.org

The simulated process begins with the excitation of the this compound N-oxide molecule to its first excited singlet state (S₁), calculated to be at a wavelength of 347.59 nm. researchgate.netpreprints.org From this excited state, the molecule undergoes a ring-opening reaction. researchgate.netpreprints.org This step involves the migration of the oxygen atom and the cleavage of the pyridazine ring, directly forming a diazoketone intermediate. researchgate.netpreprints.org This intermediate had previously been detected in flash photolysis experiments, and the simulations provide a theoretical basis for its formation. researchgate.netresearchgate.net

Following the formation of the diazoketone, the simulations show two competing pathways:

Ring Closure to a Pyrazole: The diazoketone can undergo a ring-closure reaction to form a pyrazole derivative. researchgate.netpreprints.org This pathway is calculated to have a lower energy barrier and leads to the major product observed experimentally, 3-benzoyl-5-phenylpyrazole. researchgate.netpreprints.org

Nitrogen Extrusion to a Furan: Alternatively, the diazoketone intermediate can lose a molecule of nitrogen (N₂). researchgate.netpreprints.org This pathway has a higher transition energy and results in the formation of 2,5-diphenylfuran, which is observed as a minor product. researchgate.netpreprints.org

These simulations successfully rationalize the different reactivities and product distributions observed in the photochemistry of pyridazine N-oxides. researchgate.netpreprints.org It is established that the excited singlet state is responsible for these isomerizations and rearrangements. wur.nl

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are widely used to predict the non-linear optical (NLO) properties of organic molecules, suggesting their potential for use in optoelectronic applications. ias.ac.injournaleras.com For pyridazine-based compounds, DFT calculations are the standard approach for evaluating properties like the first hyperpolarizability (β), a key indicator of second-order NLO activity. ias.ac.inmdpi.com

While specific NLO predictions for the parent this compound are not detailed in the available literature, extensive theoretical work on related pyridazine derivatives demonstrates how structural modifications can tune these properties. mdpi.comresearchgate.net The pyridazine ring is electron-deficient and can act as an auxiliary acceptor, which is a favorable characteristic for NLO materials. mdpi.com

Studies on push-pull pyridazine systems, where the pyridazine core is functionalized with electron-donating and electron-accepting groups, show that these modifications can significantly enhance the first hyperpolarizability. mdpi.com For example, a series of thienylpyridazine derivatives were synthesized and studied both experimentally and theoretically. mdpi.com DFT calculations (at the B3LYP/6-311G** level) for these derivatives showed a strong correlation between the molecular structure and the NLO response. mdpi.com The thienylpyridazine functionalized with a cyano-phenyl moiety was found to have the largest predicted and experimental first hyperpolarizability (β = 175 × 10⁻³⁰ esu), highlighting its potential as a second-harmonic generation (SHG) chromophore. mdpi.com Such computational screening is invaluable for designing new NLO materials with enhanced performance. ias.ac.intandfonline.com

| Compound | Description | First Hyperpolarizability (β) (10⁻³⁰ esu) |

|---|---|---|

| Thienylpyridazine-cyano-phenyl | A pyridazine derivative with electron donor (thiophene) and acceptor (cyano-phenyl) groups. | 175 |

Advanced Applications of 3,6 Diphenylpyridazine in Chemical Sciences

Role as an Intermediate and Building Block in Complex Organic Synthesis

3,6-Diphenylpyridazine is a versatile heterocyclic compound that serves as a crucial intermediate and building block in the synthesis of more complex organic molecules. Its inherent chemical reactivity and structural features allow for a variety of transformations, making it a valuable scaffold for constructing diverse molecular architectures.

One of the primary applications of this compound in organic synthesis is as a precursor for more elaborate heterocyclic systems. For instance, it can be derived from the decarboxylation of 3,4-dicarboxy-5,6-diphenylpyridazine, which is synthesized from diethyl acetylenedicarboxylate (B1228247) and benzilmonohydrazone. africaresearchconnects.com This highlights its role in multi-step synthetic pathways. Furthermore, densely substituted 3,6-diphenylpyridazines can be obtained through a thermally induced regioselective Inverse Electron Demand Diels-Alder (IEDDA) reaction of allenes with 3,6-diphenyltetrazine. uohyd.ac.inresearchgate.net This method provides an efficient route to functionalized pyridazine (B1198779) derivatives.

The pyridazine ring in this compound can undergo various chemical modifications. For example, the photochemical isomerization of this compound N-oxide leads to the formation of 3-benzoyl-5-phenylpyrazole and 2,5-diphenylfuran (B1207041), demonstrating the potential for ring transformation reactions. preprints.org Additionally, the pyridazine core can be functionalized through phosphorylation reactions. For example, dimethyl this compound-3-phosphonate has been synthesized from a phosphorylated 1,4-dicarbonyl compound and hydrazine (B178648) hydrate (B1144303). mdpi.com

The versatility of the pyridazine scaffold is further exemplified by the synthesis of various derivatives through nucleophilic substitution reactions on related chlorinated precursors, such as 3,6-dichloropyridazine (B152260). rjptonline.org Although not a direct reaction of this compound itself, this illustrates the common strategies employed for functionalizing the pyridazine ring system, which can be conceptually applied to derivatives of this compound.

The following table summarizes key reactions where this compound or its direct precursors are utilized as intermediates:

| Starting Material(s) | Reagents/Conditions | Product(s) | Reference |

| Diethyl acetylenedicarboxylate, Benzilmonohydrazone | 1. Reaction 2. Alkaline hydrolysis 3. Decarboxylation | This compound | africaresearchconnects.com |

| Allenes, 3,6-Diphenyltetrazine | Thermally induced IEDDA | Densely substituted 3,6-diphenylpyridazines | uohyd.ac.inresearchgate.net |

| This compound N-oxide | Irradiation | 3-Benzoyl-5-phenylpyrazole, 2,5-Diphenylfuran | preprints.org |

| Phosphorylated 1,4-dicarbonyl compound, Hydrazine hydrate | Oxidative conditions | Dimethyl this compound-3-phosphonate | mdpi.com |

Applications in Materials Science

The unique electronic and structural properties of this compound make it a compound of interest in the field of materials science, particularly in the development of optoelectronic and other functional materials.

Utilization of Extended π-Conjugated Systems in Optoelectronics

The structure of this compound features an extended π-conjugated system, which is a desirable characteristic for organic materials used in optoelectronic devices. This conjugation arises from the interplay between the pyridazine ring and the two phenyl substituents. The π-systems of the phenyl groups and the pyridazine ring are not perfectly coplanar, with dihedral angles of approximately 57–60°. This non-planar structure can influence the electronic properties and packing of the molecules in the solid state.

The incorporation of such π-conjugated systems is a key strategy in the design of organic semiconductors. While direct applications of this compound in devices like Organic Light Emitting Diodes (OLEDs) are not extensively documented in the provided results, the fundamental principle lies in modifying its structure to tune its electronic properties. For instance, the introduction of electron-withdrawing groups to the pyridazine core can enhance its performance in OLEDs. The modification of π-conjugated organic molecules with various functional groups is a known method to tune their chemical and physical properties for applications in nonlinear optics and other optoelectronic devices. rsc.org

The concept of extending π-conjugation to enhance photocurrent density has been demonstrated in other systems, which provides a rationale for the interest in molecules like this compound. rsc.org The general approach involves creating donor-π-acceptor or similar architectures to facilitate charge separation and transport, which are crucial for the functioning of solar cells and other optoelectronic devices. researchgate.net

Design and Engineering of Functional Materials

Beyond optoelectronics, this compound serves as a building block for the design and engineering of various functional materials. Its rigid, planar geometry and the presence of nitrogen atoms make it a suitable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in areas such as gas storage, separation, and catalysis.

The derivatization of the this compound core is a key strategy for creating new functional materials. For example, derivatives of this compound have been explored for their potential use in ferroelectric liquid-crystal displays. Specifically, S-3-(4'-nonylphenyl)-6-[4'-(1-methylheptyloxy)phenyl]pyridazine has been shown to exhibit chiral smectic C phases, which are essential for the functioning of such displays. This highlights the role of the pyridazine core in creating materials with specific phase behaviors and thermal properties.

The following table outlines some examples of functional materials derived from or related to this compound:

| Material Type | Derivative/Related Compound | Potential Application | Reference |

| Liquid Crystals | S-3-(4'-nonylphenyl)-6-[4'-(1-methylheptyloxy)phenyl]pyridazine | Ferroelectric liquid-crystal displays | |

| Metal-Organic Frameworks | This compound as a ligand | Catalysis, Gas Storage | |

| Organic Semiconductors | Derivatives with electron-withdrawing groups | Organic Light Emitting Diodes (OLEDs) |

Development of Fluorescent Probes and Sensors (e.g., for volatile acid detection)

Derivatives of this compound have shown promise in the development of fluorescent probes and sensors. The fluorescence properties of these molecules can be sensitive to their environment, allowing for the detection of specific analytes.

A notable example is the development of pyridazine–carbazole based fluorescent probes for the detection of volatile acids. acs.org These probes exhibit changes in their fluorescence upon exposure to acidic vapors, enabling their use as sensors. This application leverages the electronic properties of the pyridazine ring and its ability to interact with acidic species.

The general principle behind such sensors involves the modulation of the fluorescence emission of a probe molecule through its interaction with the target analyte. In the case of volatile acid detection, the protonation of the nitrogen atoms in the pyridazine ring can alter the electronic structure of the molecule, leading to a change in its fluorescence spectrum. This change can be a shift in the emission wavelength or a change in the fluorescence intensity.

Research on other diphenylpyridine derivatives has also demonstrated their utility as fluorescent sensors. For instance, 2,6-diphenylpyridine (B1197909) derivatives have been developed as sensors for monitoring photopolymerization processes and for the determination of superacid generation. nih.gov These sensors work by exhibiting changes in their fluorescence in response to changes in the chemical environment, such as pH. nih.gov While these are not this compound derivatives, the underlying principles of fluorescence sensing are transferable.

The following table summarizes the key aspects of this compound-related fluorescent sensors:

| Sensor Type | Analyte | Mechanism | Reference |

| Pyridazine–carbazole based fluorescent probe | Volatile acids | Change in fluorescence upon interaction with acid | acs.org |

| 2,6-Diphenylpyridine derivatives (related system) | pH, Superacids | Protonation-induced changes in fluorescence | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies

While classical syntheses like the condensation of 1,4-diketones with hydrazine (B178648) are well-established, future research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic protocols. The pursuit of "green" chemistry principles is paramount.

Emerging strategies include the use of novel catalysts and reaction media to minimize waste and energy consumption. For instance, ultrasound-induced synthesis has been presented as an effective green energy source for preparing related heterocyclic systems, a methodology that could be adapted for 3,6-diphenylpyridazine derivatives. researchgate.net Research into catalyst-free conditions at room temperature for synthesizing related nitrogen-containing heterocycles also points towards a more sustainable future. researchgate.net The development of one-pot, multi-component reactions represents another key area, aiming to construct complex pyridazine-containing molecules from simple precursors in a single, efficient step. chemrevlett.com A notable example in related heterocycle synthesis involves microwave-assisted reactions in water, achieving high yields in significantly reduced reaction times. ijpsonline.com

Future work will likely concentrate on expanding the library of this compound derivatives through late-stage functionalization, employing techniques like C-H activation to introduce new functionalities onto the pyridazine (B1198779) or phenyl rings. This approach avoids the lengthy de novo synthesis for each new derivative, offering a more streamlined path to novel compounds.

Table 1: Comparison of Synthetic Approaches for Pyridazine Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Relevant Research Context |

|---|---|---|---|

| Classical Condensation | Reaction of 1,4-diketones with hydrazine hydrate (B1144303). | Well-established, reliable for the core structure. | Foundational synthesis method. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. ijpsonline.com | Drastically reduced reaction times, often higher yields. | Green synthesis of substituted pyridines. ijpsonline.com |

| Ultrasound-Induced Synthesis | Application of ultrasonic irradiation as an energy source. researchgate.net | Enhanced reaction rates, eco-friendly energy source. | L-proline catalyzed synthesis of pyridine (B92270) derivatives. researchgate.net |

| Multi-Component Reactions | Combining three or more reactants in a single step. chemrevlett.com | High efficiency, molecular diversity, operational simplicity. | Synthesis of dispiroheterocycles. chemrevlett.com |

| Palladium Catalysis | Cross-coupling reactions, such as Suzuki coupling. | High yield for aryl-substituted pyridazines. | Synthesis from 3-chloro-6-phenylpyridazine (B182944) and arylboronic acids. |

Exploration of Advanced Spectroscopic Probes and Imaging Techniques

The inherent photophysical properties of the pyridazine core, particularly when functionalized, make it an attractive candidate for developing advanced sensors and imaging agents. Derivatives of 2,6-diphenylpyridine (B1197909), a structural isomer, have been successfully employed as fluorescent molecular sensors for monitoring processes like photopolymerization. mdpi.com This suggests a significant, yet largely untapped, potential for this compound.

Future research will likely focus on designing and synthesizing novel this compound derivatives that exhibit sensitive and selective responses to specific analytes or environmental changes. This includes the development of "turn-on" fluorescent probes, where the fluorescence is activated or significantly enhanced upon binding to a target, such as a metal ion or a biologically relevant molecule. researchgate.netacs.org The N-oxide structural scaffold, for example, can be introduced to enable "turn-on" fluorescence via an intramolecular charge transfer (ICT) process upon cleavage of the N-O bond. researchgate.net

The application of these probes in bioimaging is a particularly exciting frontier. frontiersin.org By attaching specific targeting moieties, this compound-based fluorophores could be directed to particular cells or subcellular compartments, allowing for real-time visualization of biological processes. The development of probes for detecting hypoxic conditions in tumors or for sensing specific ions in vivo are promising research directions. researchgate.net

Deeper Mechanistic Understanding Through Integrated Computational and Experimental Chemistry

A synergistic approach combining computational modeling and experimental validation is crucial for unraveling the complex reaction mechanisms involving this compound and for predicting the properties of new derivatives. Density Functional Theory (DFT) calculations have already proven invaluable in this regard.

For example, DFT studies on the photochemical isomerization of this compound N-oxide have elucidated the reaction pathway, showing that irradiation leads to the formation of a diazo intermediate. researchgate.netpreprints.org This intermediate can then undergo a ring-closure to form a pyrazole (B372694) derivative or lose nitrogen to yield 2,5-diphenylfuran (B1207041). researchgate.netpreprints.org These computational insights explain the observed product distribution and provide a predictive framework for designing future photochemical reactions. preprints.org

Future research will expand the use of computational tools to:

Predict Reactivity: DFT calculations can reveal electron-deficient or electron-rich regions of the molecule, guiding electrophilic or nucleophilic substitution reactions.

Model Spectroscopic Properties: Time-dependent DFT (TD-DFT) can predict absorption and emission spectra, accelerating the design of new fluorescent probes and materials.

Elucidate Reaction Mechanisms: Investigating transition states and reaction energy profiles for various synthetic transformations will enable the optimization of reaction conditions and the discovery of novel reactivity patterns. researchgate.netpreprints.org

Table 2: Computationally Studied Photochemical Isomerization of this compound N-oxide

| Intermediate/Product | Formation Pathway | Computational Method | Key Finding | Citation |

|---|---|---|---|---|

| First Excited Singlet State | Irradiation of this compound N-oxide | DFT | Found at 347.59 nm. | preprints.org |

| Diazoketone Intermediate | Ring opening of the excited state | DFT (B3LYP) | Identified as a key intermediate formed via cleavage of the pyridazine bond. preprints.org | researchgate.netpreprints.org |

| 3-Benzoyl-5-phenylpyrazole | Ring contraction of the diazoketone intermediate | DFT | A plausible pathway from the intermediate. preprints.org | researchgate.net |

| 2,5-Diphenylfuran | Loss of nitrogen from the diazoketone intermediate | DFT | Requires higher transition energy compared to pyrazole formation. preprints.org | researchgate.netpreprints.org |

Expansion of Coordination Chemistry Horizons with Diverse Metal Centers

Pyridazine and its derivatives are known to act as ligands in coordination chemistry, forming stable complexes with various metals that can exhibit interesting catalytic or material properties. sphinxsai.comlibretexts.org While the coordination chemistry of this compound itself is not as extensively documented as some of its isomers, this represents a significant area for future exploration. The nitrogen atoms of the pyridazine ring can act as electron-pair donors (Lewis bases), chelating to a metal center. libretexts.org

Future research is expected to systematically explore the coordination of this compound with a wide range of metal ions, including:

Transition Metals (e.g., Pd, Pt, Ru, Rh): For applications in catalysis, such as cross-coupling reactions or hydrogenation.

Lanthanides (e.g., Eu, Tb): To create highly luminescent materials for applications in OLEDs and bio-probes, leveraging the "antenna effect" where the ligand absorbs light and transfers the energy to the metal center.

Main Group Metals (e.g., Au, Sn): Organogold(III) complexes with the related 2,6-diphenylpyridine ligand have shown interesting structural and spectroscopic properties. acs.orgmdpi.com Similar investigations with this compound could yield novel complexes with unique photophysical characteristics.

The steric bulk of the two phenyl groups at the 3- and 6-positions will significantly influence the geometry and stability of the resulting metal complexes, potentially leading to unique reactivity and properties compared to less substituted pyridazine ligands.

Innovation in Functional Materials Design and Application Development

The rigid, planar, and electron-deficient nature of the pyridazine ring, combined with the extended π-conjugation afforded by the phenyl substituents, makes this compound a promising scaffold for advanced functional materials. Its derivatives are already noted for their potential use in materials with specific electronic and optical properties, such as organic semiconductors and organic light-emitting diodes (OLEDs).

Future innovation will likely build upon these foundations, exploring:

Organic Electronics: Designing and synthesizing new this compound derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use as electron-transporting or hole-transporting materials in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Luminescent Materials: Creating highly efficient emitters for OLEDs by modifying the phenyl substituents with electron-donating or electron-withdrawing groups to tune the emission color and quantum yield.

Metal-Organic Frameworks (MOFs): Using functionalized this compound derivatives as organic linkers to construct porous MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The sulfur-containing analogue S,S′-(Pyridazine-3,6-diyl)dithiouronium Dichloride has been explored for this purpose, indicating the viability of the pyridazine core in MOF construction.

By strategically modifying the core structure, researchers can fine-tune the material's properties to meet the demands of next-generation technologies, cementing the role of this compound as a versatile component in materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Diphenylpyridazine?

- Methodology : Two primary pathways are documented:

Chloropyridazine precursor route : Starting from 3-chloro-6-phenylpyridazine, the reaction proceeds under optimized conditions (e.g., silica gel purification with 2.5% EtOAc/hexanes) to yield this compound with 90% efficiency .

Tetrazine cycloreversion : Refluxing 3,6-Diphenyltetrazine in benzene triggers a [4+2] cycloreversion reaction, forming this compound as a byproduct. The reaction is monitored by the disappearance of the tetrazine’s purple color .

Q. How is this compound characterized structurally and spectroscopically?

- Methodology :

- ¹H-NMR : In CDCl₃, key signals include δ 8.17 (dd, J = 8.2, 1.8 Hz, aromatic protons), 7.94 (s, pyridazine ring protons), and 7.58–7.51 (m, phenyl substituents) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C₁₆H₁₂N₂, m/z 232.1000).

- X-ray Crystallography : Resolves bond lengths and angles, particularly the planar pyridazine core and dihedral angles between phenyl groups .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound?

- Methodology :

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at specific positions. For example, microwave-assisted conditions enhance reaction efficiency in analogous pyridazine systems .

- Nucleophilic Substitution : Chlorinated precursors (e.g., 3,6-Dichloropyridazine derivatives) allow mono- or bis-functionalization via SNAr mechanisms, as demonstrated in structurally related compounds .

Q. How do computational methods like DFT inform the reactivity of this compound?

- Methodology :

- Electron Distribution Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal electron-deficient regions on the pyridazine ring, guiding electrophilic substitution sites.

- HOMO-LUMO Gaps : Predict charge-transfer properties for applications in optoelectronic materials. For example, extended π-conjugation in derivatives enhances absorption spectra .

Q. How can contradictions in reported synthesis yields be resolved?

- Methodology :

- Condition Optimization : Compare yields under varying parameters (e.g., traditional reflux vs. microwave-assisted synthesis). For instance, microwave methods reduce reaction times and improve purity .

- Purification Protocols : Silica gel chromatography (2.5% EtOAc/hexanes) yields 90% purity, while recrystallization may introduce losses .

Q. What are the potential applications of this compound in materials science?

- Methodology :

- Organic Electronics : The π-conjugated structure serves as a building block for organic semiconductors. Derivatives with electron-withdrawing groups (e.g., cyano) show promise in OLEDs .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru or Ir complexes) in catalytic or luminescent systems, leveraging its planar geometry and nitrogen donor sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.